What are the properties of Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate?
What are the properties of Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate?
An In-Depth Technical Guide to Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
As a Senior Application Scientist in bioconjugation and targeted therapeutics, I frequently evaluate the structural mechanics of linker technologies. The success of complex modalities—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the physicochemical properties and orthogonal reactivity of the chosen crosslinkers.
Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (commonly referred to as Azido-PEG3-ethyl acetate) is a premier heterobifunctional synthetic intermediate[1]. By integrating a bioorthogonal azide group, a hydrophilic polyethylene glycol (PEG) spacer, and a protected carboxylic acid (ethyl ester), this molecule offers unparalleled control over multi-step conjugation workflows[1].
This whitepaper deconstructs the properties, mechanistic rationale, and field-proven protocols for utilizing this specific PEG linker in advanced drug development.
Structural Anatomy & Mechanistic Rationale
To understand the utility of Azido-PEG3-ethyl acetate, we must analyze the causality behind its structural design:
-
The Terminal Azide (-N
): The azide moiety is biologically inert, ensuring it does not cross-react with native biological functional groups (like amines or thiols)[2]. It serves as a dedicated handle for Click Chemistry, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][3]. -
The PEG3 Spacer: Hydrophobic payloads often induce aggregation in aqueous media, leading to poor pharmacokinetics. The triethylene glycol (PEG3) chain imparts essential hydrophilicity[4][5]. Furthermore, it provides a flexible spatial gap (~12–15 Å) that prevents steric clashing between the conjugated entities, allowing target proteins and E3 ligases (in the case of PROTACs) to interact optimally[3].
-
The Ethyl Ester (-COOEt): Why supply this linker as an ester rather than a free carboxylic acid? The ethyl ester acts as a protecting group. During complex upstream organic synthesis, free carboxylic acids can undergo unwanted self-condensation or interfere with other reagents. The ester ensures the linker remains stable and unreactive until the chemist deliberately hydrolyzes it to the active acid form for amide bond formation[1].
Physicochemical Properties
The following table consolidates the critical quantitative data and identification metrics for this compound[1][5][6][7].
| Property | Value / Description |
| Chemical Name | Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate |
| Common Synonyms | Azido-PEG3-ethyl acetate; Azido-PEG3-CH2COOEt |
| CAS Number | 118988-06-0 |
| Molecular Formula | C |
| Molecular Weight | 261.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Highly soluble in Water, DMSO, DMF, DCM, and EtOAc |
| Storage Conditions | -20°C for long-term storage; protect from moisture and light |
Synthesis and Derivatization Workflows
The synthesis of the target molecule relies on a Williamson ether synthesis-type reaction. The precursor, 2-[2-(2-azidoethoxy)ethoxy]ethanol, is deprotonated using a strong base (such as Sodium Hydride) to form an alkoxide, which is then alkylated with an ethyl haloacetate[1].
However, the most critical workflow for the end-user is the derivatization of the ester into a reactive carboxylic acid.
Protocol 1: Base-Catalyzed Saponification (Ester to Acid)
While acid-catalyzed hydrolysis is possible, it is a reversible equilibrium process. As an application scientist, I mandate base-catalyzed saponification because it is an irreversible process that drives the reaction to absolute completion, yielding higher purity profiles[1].
Step-by-Step Methodology:
-
Solubilization: Dissolve 1.0 equivalent of Azido-PEG3-ethyl acetate in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water. The THF ensures the organic ester remains in solution, while water acts as the solvent for the base.
-
Base Addition: Slowly add 1.5 to 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H
O) at 0°C. Causality: LiOH is preferred over NaOH as it is milder and minimizes the risk of side reactions or ether cleavage. -
Reaction: Remove the ice bath and stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the ester via TLC or LCMS.
-
Quenching & Acidification: Once complete, evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify with 1M HCl until the pH reaches 2–3. Causality: This protonates the carboxylate salt, converting it into the highly organic-soluble free carboxylic acid (CAS 1056024-94-2)[4].
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo to yield the pure Azido-PEG3-acetic acid.
Synthetic workflow from ethyl ester precursor to final heterobifunctional bioconjugate.
Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the linker is attached to a payload or targeting ligand via the carboxylic acid end, the terminal azide is deployed for Click Chemistry[1][2]. The CuAAC reaction accelerates the standard 1,3-dipolar cycloaddition by a factor of 10
Protocol 2: CuAAC Bioconjugation
This protocol is designed as a self-validating system for conjugating the Azido-PEG3-modified molecule to an alkyne-bearing protein.
Step-by-Step Methodology:
-
Preparation: Dissolve the alkyne-modified protein in PBS (pH 7.4). Ensure the concentration is between 1–5 mg/mL.
-
Linker Addition: Add 3.0 to 5.0 molar equivalents of the Azido-PEG3 conjugate (dissolved in a minimal volume of DMSO) to the protein solution.
-
Catalyst Complexation: In a separate tube, pre-mix CuSO
(1 mM final concentration) with THPTA ligand (5 mM final concentration). Causality: THPTA is a water-soluble ligand that tightly coordinates Cu(I). This prevents the copper from degrading the protein via reactive oxygen species (ROS) generation and keeps the catalyst stable in aqueous media. -
Reduction: Add the Cu-THPTA complex to the protein mixture. Immediately follow with Sodium Ascorbate (10 mM final concentration). Causality: Ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) in situ.
-
Incubation & Purification: Incubate at room temperature for 1–2 hours. Purify the final conjugate using Size Exclusion Chromatography (SEC) or dialysis to remove the copper, ligand, and unreacted small molecules.
CuAAC Catalytic Cycle: Mechanism of azide-alkyne cycloaddition mediated by Cu(I).
Conclusion
Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate is not merely a structural bridge; it is a highly engineered tool for controlled bioconjugation. By maintaining the reactive carboxylic acid in a protected ethyl ester state, researchers can execute aggressive upstream synthetic steps without compromising the linker's integrity. Subsequent saponification and CuAAC deployment provide a robust, high-yield pathway for synthesizing next-generation therapeutics.
References
-
PubChem - NIH. Acetic acid, [2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, ethyl ester (CAS 118988-06-0). Retrieved from:[Link]
-
AA Blocks. Product Index: 118988-06-0. Retrieved from:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. Acetic acid, [2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, ethyl ester | C10H19N3O5 | CID 14158728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aablocks.com [aablocks.com]
